molecular formula C17H14ClNO3 B11277413 N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B11277413
M. Wt: 315.7 g/mol
InChI Key: IWYJEHXNMIXVCT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the benzofuran core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy or chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    N-(4-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide: The position of the chloro group is different, potentially leading to variations in reactivity and function.

    N-(3-bromophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide: The chloro group is replaced with a bromo group, which can influence the compound’s reactivity and interactions.

Uniqueness

N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. The presence of the 3-chlorophenyl, methoxy, and carboxamide groups in the benzofuran core provides a distinct profile that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C17H14ClNO3/c1-10-16(14-9-13(21-2)6-7-15(14)22-10)17(20)19-12-5-3-4-11(18)8-12/h3-9H,1-2H3,(H,19,20)

InChI Key

IWYJEHXNMIXVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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